2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid
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Overview
Description
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid is an organic compound that belongs to the class of phosphonic acid derivatives. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a phenoxy moiety, which is further linked to a prop-2-enoic acid structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid typically involves the reaction of diethyl phosphite with a suitable phenol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the diethoxyphosphoryl group. The resulting intermediate is then subjected to further reactions to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding phosphonic acid derivatives, while substitution reactions can lead to various substituted phenoxy derivatives.
Scientific Research Applications
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The diethoxyphosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes. The phenoxy moiety may interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethoxyphosphinyl)-3-(3-methoxyphenyl)acrylic acid ethyl ester
- Methyl 2-(diethoxyphosphoryl)propanoate
- 4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenylboronic acids
Uniqueness
2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials with tailored properties.
Properties
CAS No. |
918778-17-3 |
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Molecular Formula |
C14H19O6P |
Molecular Weight |
314.27 g/mol |
IUPAC Name |
2-[(2-diethoxyphosphorylphenoxy)methyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H19O6P/c1-4-19-21(17,20-5-2)13-9-7-6-8-12(13)18-10-11(3)14(15)16/h6-9H,3-5,10H2,1-2H3,(H,15,16) |
InChI Key |
YIKIUCJYHZJQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1OCC(=C)C(=O)O)OCC |
Origin of Product |
United States |
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